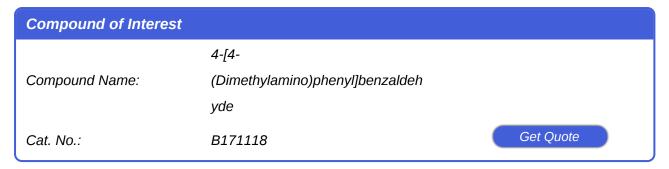


# An In-depth Technical Guide to p-(p-Dimethylaminophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

p-(p-Dimethylaminophenyl)benzaldehyde, also known as 4-(Dimethylamino)benzaldehyde or DMAB, is a versatile aromatic aldehyde that has been a cornerstone in various scientific fields for over a century. Its unique electronic properties, arising from the electron-donating dimethylamino group and the electron-withdrawing aldehyde group in a para-conjugated system, make it a valuable reagent in analytical chemistry, a versatile building block in organic synthesis, and a tool in biochemical assays. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and key applications of p-(p-Dimethylaminophenyl)benzaldehyde, with a focus on detailed experimental protocols and reaction mechanisms.

## **Discovery and History**

The first synthesis of p-(p-Dimethylaminophenyl)benzaldehyde is attributed to the German chemists Fritz Ullmann and W. Frey in 1904. Their work, published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of this and other p-alkylaminobenzaldehydes.[1] This discovery opened the door to the widespread use of this compound, most notably as the key component of Ehrlich's reagent, named after Nobel laureate Paul Ehrlich. Ehrlich's reagent, a solution of DMAB in acidic ethanol, became a



fundamental tool for the detection of indoles and urobilinogen, with significant applications in clinical diagnostics and microbiology.[1] Over the decades, its utility has expanded into various areas of organic synthesis, including the preparation of Schiff bases, dyes, and other functionalized aromatic compounds.[1]

## **Physicochemical and Spectroscopic Data**

p-(p-Dimethylaminophenyl)benzaldehyde is a pale yellow crystalline solid at room temperature and is sensitive to light.[1] A summary of its key physicochemical and spectroscopic properties is presented below for easy reference.

Table 1: Physicochemical Properties of p-(p-

**Dimethylaminophenyl)benzaldehyde** 

Property	Value Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	[1]
Molecular Weight	149.19 g/mol	[1]
Appearance	Pale yellow crystalline solid	[1]
Melting Point	72-75 °C	[1]
Boiling Point	176-177 °C	[1]
Solubility	Slightly soluble in water. Soluble in ethanol, ether, chloroform, and acetic acid.	[1]
CAS Number	100-10-7	

## Table 2: Spectroscopic Data for p-(p-Dimethylaminophenyl)benzaldehyde

<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.77	S	1H	-СНО
7.73	d, J = 8.8 Hz	2H	Ar-H (ortho to -CHO)
6.72	d, J = 8.8 Hz	2H	Ar-H (ortho to - N(CH <sub>3</sub> ) <sub>2</sub> )
3.08	S	6H	-N(CH3)2

### <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (δ) ppm	Assignment
190.5	-CHO
154.2	Ar-C (para to -CHO)
131.7	Ar-C (ortho to -CHO)
125.1	Ar-C (ipso to -CHO)
111.1	Ar-C (ortho to -N(CH <sub>3</sub> ) <sub>2</sub> )
40.0	-N(CH3)2

# Synthesis of p-(p-Dimethylaminophenyl)benzaldehyde

Two primary methods for the synthesis of p-(p-Dimethylaminophenyl)benzaldehyde are widely used: the Vilsmeier-Haack reaction and the condensation of p-nitrosodimethylaniline with dimethylaniline.

### **Vilsmeier-Haack Reaction**

This is a versatile method for the formylation of electron-rich aromatic compounds.

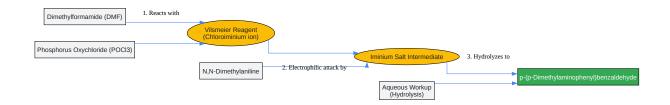
### Foundational & Exploratory





- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride tube, place 440 g (6 moles) of dimethylformamide (DMF).
- Cool the flask in an ice bath and add 253 g (1.65 moles) of phosphorus oxychloride (POCl₃) dropwise with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent.
- Once the addition of POCl₃ is complete and the exotherm has subsided, add 200 g (1.65 moles) of dimethylaniline dropwise with continuous stirring. A yellow-green precipitate may form.
- After the addition of dimethylaniline is complete, heat the reaction mixture on a steam bath for 2 hours with continued stirring. The precipitate should redissolve upon heating.
- Cool the reaction mixture and pour it over 1.5 kg of crushed ice in a large beaker.
- Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous solution of sodium acetate with vigorous stirring. The product will precipitate.
- Store the mixture in a refrigerator overnight to ensure complete precipitation.
- Collect the greenish-tinted crystalline precipitate by suction filtration and wash it several times with cold water. The green color should be removed during washing.
- The resulting light-yellow to nearly colorless product can be air-dried. The typical yield is 80-84%, with a melting point of 73-74 °C.[2]





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Caption: Vilsmeier-Haack synthesis of p-(p-Dimethylaminophenyl)benzaldehyde.

# Condensation of p-Nitrosodimethylaniline with Dimethylaniline

This is the classical and a highly satisfactory method for preparing the title compound.

- In a beaker, mix 180 g (1.5 moles) of technical grade dimethylaniline, 125 mL of 40% formaldehyde, and 300 mL of concentrated hydrochloric acid. Heat the mixture on a steam bath for 10 minutes.
- In a fume hood, add p-nitrosodimethylaniline hydrochloride to the mixture all at once. A
  vigorous reaction will occur and should be complete within about 5 minutes.
- Transfer the resulting solution to a larger flask and dilute it to 4 liters with water.
- With stirring, add a 25% solution of sodium hydroxide until the solution is alkaline. The pbenzylidene-p-nitrosodimethylaniline will precipitate as a yellow solid.
- Filter the yellow precipitate and wash it with water.
- Transfer the moist precipitate to a large jar and add 1 liter of 50% acetic acid and 250 mL of formaldehyde. Stir until the solid dissolves.

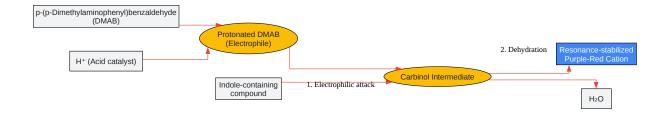


- While stirring vigorously, add 400 mL of water and 200 g of cracked ice over 5 minutes. The p-(p-Dimethylaminophenyl)benzaldehyde will gradually precipitate.
- Collect the product by suction filtration. For purification, the crude product can be distilled under reduced pressure. The main distillate is then dissolved in a minimal amount of hot alcohol, and water is added with vigorous stirring to reprecipitate the purified product.

## Key Applications and Reaction Mechanisms Ehrlich's Reagent for the Detection of Indoles

The most prominent application of p-(p-Dimethylaminophenyl)benzaldehyde is as Ehrlich's reagent for the colorimetric detection of indole-containing compounds, such as tryptophan and its metabolites.

Under strongly acidic conditions, the aldehyde group of DMAB is protonated, making the carbonyl carbon highly electrophilic. This electrophile then attacks the electron-rich C2 position of the indole ring. The resulting intermediate undergoes dehydration to form a resonance-stabilized purple-red colored cation, which is the basis of the colorimetric test.



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Caption: Reaction mechanism of Ehrlich's test for indoles.



## **Synthesis of Schiff Bases**

p-(p-Dimethylaminophenyl)benzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds have a wide range of applications, including as ligands in coordination chemistry, as intermediates in organic synthesis, and in the development of materials with interesting optical and electronic properties.[1]

## Conclusion

p-(p-Dimethylaminophenyl)benzaldehyde is a compound of significant historical and practical importance in chemistry. Its straightforward synthesis and the reactivity of its functional groups have established it as an indispensable tool for both qualitative and quantitative analysis, as well as a versatile precursor in the synthesis of a wide array of organic molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of the properties and reactions of this compound is essential for its effective application in their respective fields.

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